Licarin A vs. Licarin B vs. Eupomatenoid-7: Antimycobacterial MIC Comparison Against MDR-TB
Licarin A was the most active among three co-isolated neolignans (licarin A, licarin B, eupomatenoid-7) tested against M. tuberculosis strains including H37Rv and multidrug-resistant clinical isolates [1]. The MIC range for licarin A was 3.12–12.5 μg/mL across all tested strains, while licarin B and eupomatenoid-7 exhibited notably higher MIC values, indicating licarin A as the lead antimycobacterial scaffold [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Licarin A: 3.12–12.5 μg/mL |
| Comparator Or Baseline | Licarin B: >12.5 μg/mL; Eupomatenoid-7: >12.5 μg/mL |
| Quantified Difference | Licarin A MIC range lower than comparators; minimum MIC value (3.12 μg/mL) at least 4-fold lower than comparators |
| Conditions | Microdilution Alamar Blue assay against M. tuberculosis H37Rv, four mono-resistant H37Rv variants, and 12 clinical MDR isolates |
Why This Matters
Licarin A is the most potent antimycobacterial neolignan in this structural series, making it the scientifically justifiable selection for TB drug discovery programs.
- [1] León-Díaz R, Meckes M, Said-Fernández S, et al. Antimycobacterial neolignans isolated from Aristolochia taliscana. Mem Inst Oswaldo Cruz. 2010;105(1):45-51. View Source
